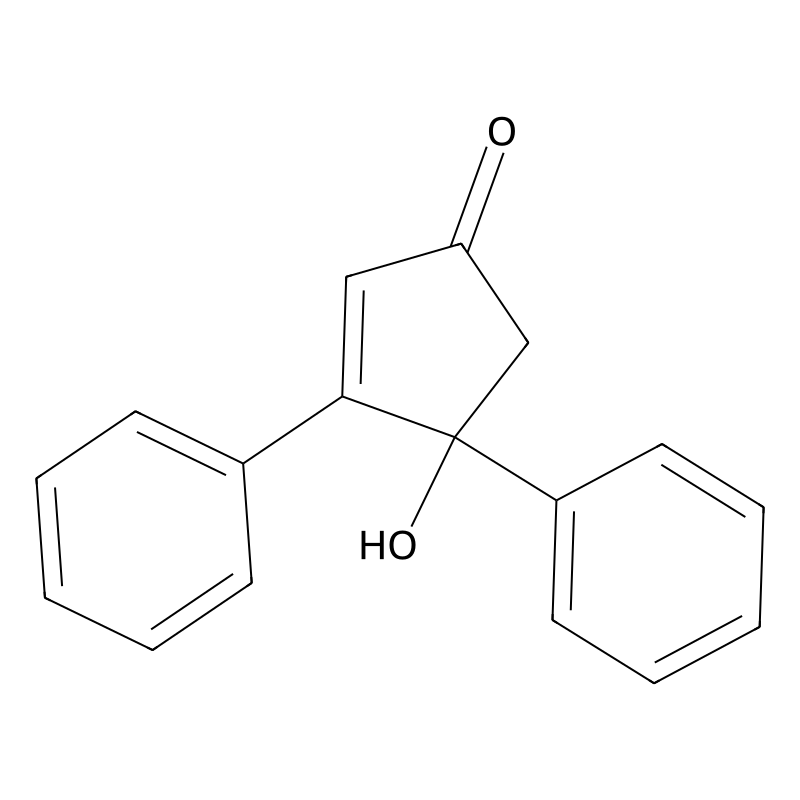4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone (4-HDP) is a synthetic organic compound. Its synthesis has been reported in various scientific publications, with slight variations in methodology. A common approach involves the condensation of dibenzoylmethane with cyclopentanone in the presence of a strong base, such as sodium ethoxide [].
Potential Applications:
While the specific research applications of 4-HDP are limited, its chemical structure suggests potential in several areas:
- Organic synthesis: The presence of a reactive ketone group and a hydroxyl group makes 4-HDP a potential building block for the synthesis of more complex organic molecules.
- Medicinal chemistry: The cyclopentenone core structure is present in various natural products and bioactive molecules, suggesting 4-HDP could serve as a starting point for the development of new drugs [].
- Material science: The rigid and aromatic nature of 4-HDP could be interesting for the development of new functional materials, such as polymers or liquid crystals.
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is an organic compound with the molecular formula C₁₇H₁₄O₂ and a chemical identifier (CID) of 227383. This compound features a cyclopentene ring with two phenyl groups attached to the carbon atoms at positions 3 and 4, along with a hydroxyl group at position 4. The structure is characterized by its unique cyclopentene framework, which contributes to its reactivity and biological properties.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can react with aldehydes or ketones under acidic or basic conditions to form more complex structures.
- Reduction Reactions: The compound can be reduced to corresponding alcohols or saturated ketones using reducing agents like lithium aluminum hydride.
These reactions highlight its potential as a building block in organic synthesis.
Research indicates that 4-hydroxy-3,4-diphenyl-cyclopent-2-enone exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, derivatives of this compound have shown promise in pharmacological evaluations, suggesting potential applications in medicinal chemistry.
Several synthesis methods have been developed for 4-hydroxy-3,4-diphenyl-cyclopent-2-enone:
- Condensation of Benzil and Acetone: This method involves the reaction of benzil with acetone under suitable conditions to yield the desired compound .
- Cyclocondensation Reactions: Various aliphatic ketones can be reacted with benzil to produce different derivatives of cyclopent-2-enone .
- Modification of Existing Cyclopentene Derivatives: Existing cyclopentene compounds can be modified through various chemical transformations to yield 4-hydroxy-3,4-diphenyl-cyclopent-2-enone.
These methods provide flexibility in synthesizing the compound and its derivatives.
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone finds applications in several fields:
- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against various diseases.
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
- Material Science: The compound may have applications in developing new materials due to its unique structural properties.
Interaction studies involving 4-hydroxy-3,4-diphenyl-cyclopent-2-enone focus on its behavior in biological systems and its interactions with other molecules. Research has shown that it can interact with various enzymes and receptors, leading to significant biological effects. These studies are crucial for understanding its mechanism of action in medicinal applications.
Similar Compounds
Several compounds share structural similarities with 4-hydroxy-3,4-diphenyl-cyclopent-2-enone. Here are a few notable examples:
These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the uniqueness of 4-hydroxy-3,4-diphenyl-cyclopent-2-enone within this class of compounds.








